molecular formula C₂₀H₂₆N₂O₆ B1154102 4-AcO-DET Fumarate

4-AcO-DET Fumarate

Cat. No.: B1154102
M. Wt: 390.43
Attention: For research use only. Not for human or veterinary use.
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Description

4-AcO-DET Fumarate, also known as 4-Acetoxy-N,N-diethyltryptamine fumarate, is a synthetic psychedelic tryptamine of interest to the scientific community for neuropharmacology and psychopharmacology research. First synthesized by Albert Hofmann in 1958 , it is the acetoxy ester analog of 4-HO-DET. This compound is characterized as a serotonergic psychedelic and is investigated for its agonist activity at key serotonin receptors, including the 5-HT 2A receptor, which is considered the primary target for its psychedelic-like effects in vivo . Preclinical research indicates that, similar to psilocybin analogs, 4-AcO-DET may act as a prodrug, being rapidly deacetylated by serum esterases to the active metabolite 4-HO-DET . In vitro studies using calcium mobilization assays show that O-acetylation reduces 5-HT 2A receptor potency compared to the 4-hydroxy analog, yet the compound still functions as a full or partial agonist . This pharmacological profile is consistent with the ability of 4-AcO-DET to induce the head-twitch response in mice, a behavioral proxy used to study 5-HT 2A receptor activation and the effects of psychedelic drugs . Researchers utilize this compound to explore the structure-activity relationships of substituted tryptamines and to model psychedelic effects in rodents. It is supplied as a high-purity salt for research applications only. This product is strictly for laboratory use in controlled research settings. It is not intended for human or veterinary diagnostic, therapeutic, or any other consumer uses. Researchers should handle this material in accordance with all applicable laws and regulations.

Properties

Molecular Formula

C₂₀H₂₆N₂O₆

Molecular Weight

390.43

Synonyms

3-[2-(Diethylamino)ethyl]-1H-indol-4-ol 4-Acetate Fumarate

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs of 4-AcO-DET Fumarate and their distinguishing features:

Compound Name Chemical Structure Modifications Receptor Affinity (5-HT2A) Typical Dose Range (mg) Research Applications
This compound 4-Acetoxy, N,N-diethyl High 10–30 (estimated) Perception studies, neuropharmacology
4-AcO-DMT (Psilacetin) 4-Acetoxy, N,N-dimethyl High 5–40 Psychedelic therapy, behavioral studies
4-HO-MET (Metocin) 4-Hydroxy, N,N-methyl, N-ethyl Moderate-High 10–30 Cognitive flexibility, visual effects
Psilocin (4-HO-DMT) 4-Hydroxy, N,N-dimethyl High 10–20 Entheogenic research, mental health
DMT (N,N-Dimethyltryptamine) No 4-position substitution, N,N-dimethyl Moderate-High 20–60 (inhaled) Consciousness studies, shamanic analogs

Structural and Functional Differences

  • N,N-diethyl substitution in 4-AcO-DET versus N,N-dimethyl in 4-AcO-DMT may reduce binding affinity to 5-HT2A receptors, leading to milder subjective effects .
  • Metabolism and Bioactivation: 4-AcO-DET is hypothesized to deacetylate into 4-HO-DET, analogous to 4-AcO-DMT converting to psilocin. This prodrug mechanism may explain delayed onset compared to non-acetylated analogs like DMT .

Pharmacodynamic and Clinical Comparisons

  • Potency: 4-AcO-DET’s effects are reported to be less intense than 4-AcO-DMT at equivalent doses, likely due to reduced receptor affinity from diethyl substitution . In contrast, psilocin (4-HO-DMT) exhibits higher efficacy at 5-HT2A receptors, correlating with stronger hallucinogenic effects .
  • Therapeutic Potential: While 4-AcO-DMT has been explored in clinical trials for depression and PTSD, 4-AcO-DET remains largely in preclinical research, focusing on its unique perceptual modulation .

Q & A

Q. What safety protocols are mandated for handling this compound in laboratory settings?

  • Methodological Answer :
  • Use PPE (gloves, goggles) and fume hoods during weighing.
  • Store at -20°C in airtight, light-resistant containers.
  • Follow institutional guidelines for hazardous waste disposal .

Future Research Directions

Q. What gaps exist in understanding 4-AcO-DET’s neuropharmacological mechanisms?

  • Methodological Answer : Prioritize:
  • In vivo electrophysiology to assess cortical 5HT2A activation.
  • PET imaging with ¹¹C-labeled 4-AcO-DET to quantify brain penetration.
  • Transcriptomic profiling to identify downstream signaling pathways .

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